Bifunctional SN2 + Suzuki Reactivity vs. Mono-Functional 2-(2-Bromophenyl)pinacol Ester (CAS 269410-06-2)
CAS 377780-72-8 contains both a benzylic bromide and a pinacol boronate ester, enabling two sequential, orthogonal transformations without intermediate deprotection. Its mono-functional analog, 2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 269410-06-2), bears only the boronate ester and cannot serve as an electrophile for nucleophilic substitution. Under microwave conditions (150 °C, 20 min, PS-NMM base, THF), the piperazine derivative 2{1} reacted with 1{1} to afford the N-substituted product 3{1,1} [1]. Analogous transformation is not feasible with CAS 269410-06-2, which lacks the benzylic bromide handle. [1]
| Evidence Dimension | Number of orthogonal reactive sites available for sequential diversification |
|---|---|
| Target Compound Data | 2 reactive sites: benzylic bromide (SN2-capable) + pinacol boronate ester (Suzuki-capable); demonstrated consecutive SN2–Suzuki sequence [1] |
| Comparator Or Baseline | CAS 269410-06-2: 1 reactive site (pinacol boronate ester only); no SN2 electrophile present |
| Quantified Difference | Target offers 1 additional orthogonal diversification point, enabling 2-step sequential functionalization without protecting group manipulation |
| Conditions | Structural comparison verified by IUPAC name and CAS registry; reactivity confirmed in Spencer et al. 2011 [1] |
Why This Matters
For library synthesis or scaffold decoration, the additional benzylic bromide handle eliminates the need for separate electrophile installation, reducing step count by at least one synthetic operation.
- [1] Spencer, J.; Baltus, C. B.; Patel, H.; et al. Microwave-Mediated Synthesis of an Arylboronate Library. ACS Comb. Sci. 2011, 13 (1), 24–31. doi:10.1021/co100011g. View Source
